3β-Acetoxy-5α-cholestan-6-one 3β-Acetoxy-5α-cholestan-6-one
Brand Name: Vulcanchem
CAS No.: 1256-83-3
VCID: VC0072384
InChI: InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C29H48O3
Molecular Weight: 444.7 g/mol

3β-Acetoxy-5α-cholestan-6-one

CAS No.: 1256-83-3

Main Products

VCID: VC0072384

Molecular Formula: C29H48O3

Molecular Weight: 444.7 g/mol

3β-Acetoxy-5α-cholestan-6-one - 1256-83-3

CAS No. 1256-83-3
Product Name 3β-Acetoxy-5α-cholestan-6-one
Molecular Formula C29H48O3
Molecular Weight 444.7 g/mol
IUPAC Name [(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1
Standard InChIKey QGGRDHGCNNAWIE-XVDRVFFOSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
PubChem Compound 10863181
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator